Benzamide, N-(1-acetyl-1,2-dimethylpropyl)-3-methoxy-2-methyl-
Description
Benzamide derivatives are a class of organic compounds with diverse applications in pharmaceuticals, catalysis, and materials science. The compound Benzamide, N-(1-acetyl-1,2-dimethylpropyl)-3-methoxy-2-methyl-, features a benzamide core substituted with a 3-methoxy group and a 2-methyl group on the aromatic ring. The nitrogen atom is functionalized with a branched 1-acetyl-1,2-dimethylpropyl group. This structure combines steric bulk from the N-substituent with electronic modulation via the methoxy and methyl groups.
Properties
CAS No. |
644980-12-1 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
N-(2,3-dimethyl-4-oxopentan-3-yl)-3-methoxy-2-methylbenzamide |
InChI |
InChI=1S/C16H23NO3/c1-10(2)16(5,12(4)18)17-15(19)13-8-7-9-14(20-6)11(13)3/h7-10H,1-6H3,(H,17,19) |
InChI Key |
FZUJPSFDTJCZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)NC(C)(C(C)C)C(=O)C |
Origin of Product |
United States |
Biological Activity
Benzamide derivatives have garnered significant attention in pharmacological research due to their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. This article focuses on the compound Benzamide, N-(1-acetyl-1,2-dimethylpropyl)-3-methoxy-2-methyl- , examining its biological activity through various studies and data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 277.36 g/mol. The structure features a benzamide core modified with an acetyl group and methoxy substituents, which influence its biological activity.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of benzamide derivatives against various cancer cell lines. The following table summarizes the IC values for selected benzamide compounds:
| Compound | Cell Line | IC (µM) | Activity Type |
|---|---|---|---|
| Benzamide A | HCT116 | 3.7 | Anticancer |
| Benzamide B | MCF-7 | 1.2 | Anticancer |
| Benzamide C | HEK293 | 5.3 | Anticancer |
| Benzamide D | Other Lines | Varies | Anticancer |
The compound exhibited significant antiproliferative activity, particularly against the MCF-7 breast cancer cell line, with an IC value of 1.2 µM, indicating its potential as a therapeutic agent in cancer treatment .
Antibacterial Activity
In addition to anticancer properties, benzamide derivatives have shown promising antibacterial activity . A study highlighted that certain derivatives displayed selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds are summarized in the following table:
| Compound | Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|---|
| Benzamide E | E. faecalis | 8 | Antibacterial |
| Benzamide F | S. aureus | 16 | Antibacterial |
| Benzamide G | E. coli | 32 | Antibacterial |
These findings suggest that the benzamide derivatives can be effective against resistant bacterial strains, offering a potential avenue for developing new antibiotics .
Enzyme Inhibition Studies
Benzamides are also investigated for their ability to inhibit various enzymes associated with diseases. For example, studies have shown that certain derivatives inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are relevant in Alzheimer's disease research.
The following table presents IC values for enzyme inhibition:
| Compound | Enzyme | IC (µM) |
|---|---|---|
| Benzamide H | AChE | 33.13 ± 0.47 |
| Benzamide I | BACE1 | 9.01 |
These results indicate that benzamide derivatives can modulate enzyme activity, potentially leading to therapeutic applications in neurodegenerative disorders .
Case Studies and Research Findings
A notable study published in MDPI explored the synthesis and biological evaluation of several benzamide derivatives, including our compound of interest. The researchers utilized various synthetic pathways to create compounds with enhanced solubility and biological activity.
Key Findings:
- The compound demonstrated low-to-moderate solubility in water but exhibited significant biological activity at low concentrations.
- Structural modifications, such as the addition of methoxy groups, were found to enhance both antiproliferative and antibacterial activities.
- The study concluded that specific structural features are crucial for maximizing biological efficacy .
Scientific Research Applications
Medicinal Chemistry
Benzamide derivatives are often investigated for their biological activities, particularly as potential pharmaceutical agents. The specific compound has been noted for its inhibitory activity against enzymes related to neurodegenerative diseases:
- Acetylcholinesterase (AChE) Inhibition: Recent studies have shown that certain benzamide derivatives exhibit significant AChE inhibitory activity, which is crucial in treating Alzheimer's disease. For instance, compounds similar to Benzamide, N-(1-acetyl-1,2-dimethylpropyl)-3-methoxy-2-methyl- have been synthesized and tested for their AChE inhibition potential, with IC50 values indicating varying degrees of effectiveness .
- Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition: This compound has also been explored for its ability to inhibit BACE1, an enzyme implicated in the production of amyloid-beta plaques in Alzheimer's disease. Studies indicate that some benzamide derivatives can effectively inhibit BACE1 activity, making them candidates for further investigation in neurodegenerative treatments .
Anti-inflammatory Properties
Research has demonstrated that benzamide derivatives possess anti-inflammatory properties. Compounds structurally related to Benzamide, N-(1-acetyl-1,2-dimethylpropyl)-3-methoxy-2-methyl- have shown promise in reducing inflammation markers in vitro and in vivo models. This suggests potential therapeutic applications in treating inflammatory diseases .
Synthetic Applications
Benzamide, N-(1-acetyl-1,2-dimethylpropyl)-3-methoxy-2-methyl- can be synthesized through various methods involving acylation reactions and functional group modifications. The versatility of benzamides allows them to serve as intermediates in organic synthesis:
- Synthesis Methods: Common synthetic routes include the use of acyl chlorides or anhydrides in the presence of amines under controlled conditions. These methods facilitate the introduction of various functional groups that can enhance the compound's reactivity and selectivity in subsequent reactions .
Case Studies and Research Findings
Several studies have highlighted the potential applications of benzamides in drug development:
- Alzheimer's Disease Research: A study focused on synthesizing new benzamides aimed at inhibiting AChE and BACE1 demonstrated that specific derivatives showed promising inhibitory effects, reinforcing the potential role of benzamides in Alzheimer's therapy .
- Anti-inflammatory Studies: Research into the anti-inflammatory activities of benzamides revealed that certain derivatives significantly reduced inflammation markers in experimental models, suggesting their utility in treating inflammatory conditions .
Comparison with Similar Compounds
Target Compound
- Benzamide ring substituents : 3-methoxy, 2-methyl.
- N-substituent : 1-acetyl-1,2-dimethylpropyl (branched, acetylated).
Analogous Compounds
N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (30) Benzamide ring substituents: 4-methoxy, 3-diethylamino (on a tetrahydroisoquinoline scaffold). N-substituent: Benzyl-acetamide. Significance: Orexin-1 receptor antagonist; synthetic yield 76%.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Benzamide ring substituents : 3-methyl.
- N-substituent : 2-hydroxy-1,1-dimethylethyl.
- Significance : N,O-bidentate directing group for metal catalysis; characterized by X-ray crystallography.
Benzamide, 3-methyl-N-dodecyl-
- Benzamide ring substituents : 3-methyl.
- N-substituent : Dodecyl (linear alkyl chain).
- Key properties : High logP (lipophilic), molecular weight 303.48 g/mol.
Physicochemical Properties
*Estimated via Crippen’s method for analogous structures .
Functional and Application Differences
- Biological Activity: Tetrahydroisoquinoline analogs () target orexin receptors, suggesting the target compound may also have CNS applications if the N-acetyl group permits blood-brain barrier penetration . The hydroxy group in ’s compound enables metal coordination, absent in the acetylated target compound .
- Industrial Relevance :
Preparation Methods
Method A: Acylation and Amidation
Step 1: Acylation
- React a suitable amine (e.g., 1-acetyl-1,2-dimethylpropylamine) with an acyl chloride or anhydride (e.g., acetyl chloride) in a solvent such as dichloromethane.
- Reaction conditions: Maintain at low temperature (0°C to room temperature) to control reactivity.
Step 2: Formation of Benzamide
- The acylated product is then treated with 3-methoxy-2-methylbenzoic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
- Stirring under reflux for several hours facilitates the formation of the benzamide bond.
Method B: Direct Amidation
Step 1: Direct Reaction
- Mix 3-methoxy-2-methylbenzoic acid with 1-acetyl-1,2-dimethylpropylamine in a solvent such as ethanol or methanol.
Step 2: Catalytic Conditions
- Use a catalyst such as triethylamine or pyridine to promote the reaction.
- Heat under reflux for several hours until completion.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Method A | High purity yields; versatile for various substituents | Requires careful handling of acyl chlorides; potential for side reactions |
| Method B | Simpler procedure; fewer steps involved | May require longer reaction times; lower yields compared to acylation |
Research Findings and Yield Data
Research indicates that various conditions can significantly affect the yield and purity of Benzamide, N-(1-acetyl-1,2-dimethylpropyl)-3-methoxy-2-methyl-. For instance:
In Method A, yields can reach up to 85% under optimized conditions with careful temperature control.
Method B has shown variable results, with yields typically around 60%-75% , depending on the specific reaction conditions used.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
